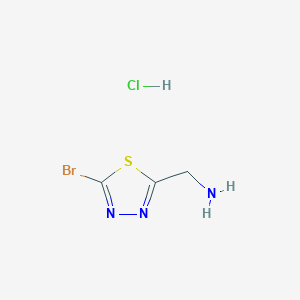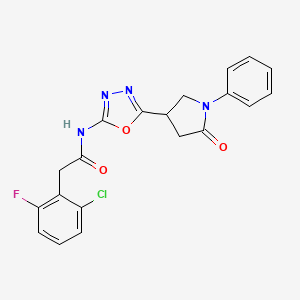
2-(2-chloro-6-fluorophenyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chloro-6-fluorophenyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClFN4O3 and its molecular weight is 414.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Properties
Synthesis of Novel Derivatives : A study by K. Sunder & Jayapal Maleraju (2013) focused on the synthesis of eight derivatives of a similar compound, N-(3-chloro-4-fluorophenyl) acetamide. These derivatives demonstrated significant anti-inflammatory activities.
Antimicrobial Agent Development : Another research by K. Parikh & D. Joshi (2014) involved synthesizing oxadiazole derivatives with antimicrobial properties. This study revealed that compounds with multiple fluorine atoms, like our compound of interest, showed high potency against a broad range of bacterial and fungal strains.
Potential Therapeutic Applications
Antibacterial Agents : Research by K. Ramalingam, D. Ramesh & B. Sreenivasulu (2019) synthesized derivatives with similar structures and tested them for antibacterial activity, finding significant activity against various bacteria.
Anticancer and Antifungal Properties : A study by M. Lelyukh et al. (2015) explored the synthesis of oxadiazole derivatives and their anticancer activity, revealing promising results against certain cancer cell lines.
Anticonvulsant Evaluation : In the work of R. Nath et al. (2021), derivatives of similar structure were evaluated for anticonvulsant activities, indicating potential therapeutic applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O3/c21-15-7-4-8-16(22)14(15)10-17(27)23-20-25-24-19(29-20)12-9-18(28)26(11-12)13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLCYQCLSNYXBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
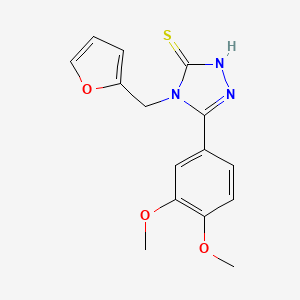

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)
![(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2354023.png)
![N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2354024.png)
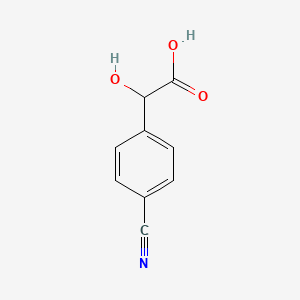

![2-(4-formyl-2-methoxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2354029.png)
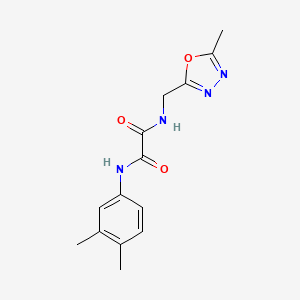
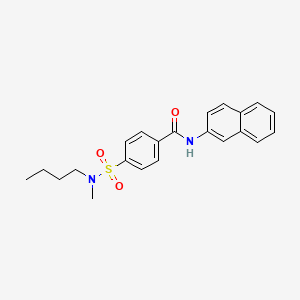
![6-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2354033.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-5-carboxamide](/img/structure/B2354034.png)
